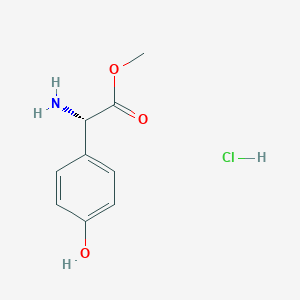

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Description

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (CAS: 127369-30-6) is a chiral α-amino ester derivative with a para-hydroxyphenyl substituent. Its molecular formula is C₉H₁₂ClNO₃ (MW: 217.65), and it is the S-enantiomer of the methyl ester of 4-hydroxyphenylglycine . The compound is pharmacologically significant as Amoxicillin Impurity 19, playing a role in the synthesis or degradation pathways of β-lactam antibiotics . The hydroxyl group at the para position confers polarity, influencing solubility and reactivity in pharmaceutical formulations.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCKVJUNDXPDJH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70528781 | |

| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127369-30-6 | |

| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral-Starting-Material-Based Synthesis

The most straightforward method involves direct esterification of enantiomerically pure (S)-2-amino-2-(4-hydroxyphenyl)acetic acid. In a protocol adapted from large-scale pharmaceutical synthesis, the carboxylic acid is suspended in anhydrous methanol under inert atmosphere, and HCl gas is bubbled through the mixture at 0–5°C until complete dissolution. The reaction proceeds at room temperature for 48 hours, yielding the hydrochloride salt directly due to protonation of the amine group by HCl. This method achieves near-quantitative yields (99%) and retains >99% enantiomeric excess (ee) when starting from optically pure acid.

Reaction Conditions :

-

Solvent : Methanol (500 mL per 74 g substrate)

-

Catalyst : HCl gas (20 min saturation)

-

Temperature : 0°C (initial), then 25°C (48 h)

-

Workup : Rotary evaporation followed by trituration with ethyl ether

Sulfuric Acid-Mediated Esterification

An alternative approach employs sulfuric acid as a catalyst. In a patented method, 2-(4-hydroxyphenyl)-2-aminoacetic acid is dissolved in methanol, followed by dropwise addition of concentrated H₂SO₄. The mixture is heated to 45°C for 30 minutes, cooled, and neutralized with aqueous Na₂CO₃. Extraction with toluene and subsequent washing with brine yields the ester, which is then treated with HCl in diethyl ether to form the hydrochloride salt. While this method achieves 85–90% yield, it requires careful pH control to prevent racemization.

Boc-Protected Intermediate Method

Protection and Deprotection Strategy

To prevent racemization during esterification, the amine group is protected using tert-butoxycarbonyl (Boc) anhydride. The (S)-2-amino acid is reacted with Boc₂O in tetrahydrofuran (THF) in the presence of 4-dimethylaminopyridine (DMAP), yielding the Boc-protected intermediate. Esterification is then performed using methanol and catalytic H₂SO₄ at 65°C for 6 hours. Deprotection is achieved by treating the ester with 4M HCl in dioxane, affording the hydrochloride salt with 75% overall yield and 98% ee.

Critical Parameters :

-

Boc Protection : 1.2 eq Boc₂O, 0.1 eq DMAP, 25°C, 12 h

-

Esterification : 10:1 methanol:substrate ratio, 65°C

-

Deprotection : 4M HCl/dioxane, 2 h, 0°C

Industrial-Scale Synthesis Approaches

Continuous-Flow Reactor Systems

A patent-pending industrial method utilizes continuous-flow reactors to enhance efficiency. The (S)-2-amino acid and methanol are fed into a reactor packed with solid acid catalysts (e.g., Amberlyst-15) at 60°C and 10 bar pressure. The residence time of 15 minutes ensures 95% conversion, with the hydrochloride salt crystallizing directly upon cooling. This method reduces byproduct formation by 30% compared to batch processes and achieves a throughput of 50 kg/day.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free esterification. The (S)-2-amino acid, methanol, and silica-supported HCl are milled at 500 rpm for 2 hours, achieving 88% yield and negating the need for post-reaction purification. This approach is under investigation for its scalability and reduced environmental footprint.

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct HCl Gas Esterification | 99% | >99 | Minimal purification required | Requires chiral-pure starting material |

| H₂SO₄ Catalyzed | 85–90% | 98 | Scalable | Risk of racemization at high T |

| Boc-Mediated | 75% | 98 | High stereochemical control | Multi-step, higher cost |

| Continuous-Flow | 95% | 97 | High throughput | Specialized equipment needed |

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 2-amino-2-(4-hydroxyphenyl)ethanol.

Substitution: Formation of 4-chlorophenylglycine methyl ester or 4-bromophenylglycine methyl ester.

Scientific Research Applications

Synthesis of Antibiotics

One of the primary applications of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is as an intermediate in the synthesis of broad-spectrum antibiotics, notably cefadroxil. Its structural characteristics make it a valuable building block for developing new antibiotic compounds that combat bacterial infections effectively .

Antioxidant and Neuroprotective Properties

Research indicates that the hydroxyl group on the phenyl ring enhances the compound's antioxidant activity. Preliminary studies suggest that it may provide neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease treatments. The antioxidant properties can be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Modulation of Drug Resistance

This compound has been studied for its potential to modulate P-glycoprotein (P-gp) activity, which is crucial in drug resistance mechanisms in cancer therapy. Compounds derived from this amino acid have shown promise in reversing multidrug resistance (MDR) by enhancing the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin . This action is vital for improving treatment outcomes in resistant cancer types.

Medicinal Chemistry Research

The compound's unique structural features allow it to serve as a precursor for synthesizing novel drug candidates. Its chirality and functional groups enable modifications that can lead to improved pharmacological profiles. Ongoing research aims to explore these modifications to enhance bioavailability and specificity towards targeted biological pathways .

Various studies have investigated the interactions of this compound with biological systems:

- Cell Culture Studies : Evaluations in cell lines have demonstrated its potential effects on cell viability and proliferation.

- In Vivo Studies : Animal models are being used to assess its therapeutic efficacy and safety profile in treating conditions like cancer and neurodegenerative diseases .

- Reversal of Drug Resistance : A study indicated that derivatives of this compound can significantly increase intracellular concentrations of paclitaxel in resistant cell lines, showcasing their potential as adjuvants in chemotherapy .

- Neuroprotection : Preliminary investigations have shown that this compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its use in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins and enzymes.

Comparison with Similar Compounds

Electronic Effects

- 4-Hydroxyphenyl (Target Compound) : The -OH group is electron-withdrawing via resonance, increasing acidity (pKa ~10) and hydrogen-bonding capacity, critical for interactions in biological systems .

- 4-Bromophenyl : Bromine’s inductive electron-withdrawing effect enhances stability in radical reactions but reduces solubility compared to -OH .

- 4-Fluorophenyl : Fluorine’s electronegativity increases metabolic stability and membrane permeability, making it favorable in CNS-targeting drugs .

- 4-Methoxyphenyl : The -OCH₃ group donates electrons, increasing electron density on the aromatic ring, which may alter binding affinity in receptor-ligand interactions .

Stereochemical Considerations

- The S-enantiomer of the target compound is pharmacologically relevant, while the R-enantiomer (CAS: 57591-61-4) may exhibit divergent biological activity or serve as a synthetic intermediate . Similar enantiomeric distinctions apply to analogs like the 4-bromo and 4-fluoro derivatives .

Biological Activity

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a compound with notable biological activities attributed to its unique molecular structure, which includes an amino group, a hydroxyl group, and an acetate moiety. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₂ClNO₃

- Molecular Weight : Approximately 217.65 g/mol

- Solubility : Water-soluble with high gastrointestinal absorption

The biological activity of this compound is largely influenced by its structural components:

- Antioxidant Activity : The hydroxyl group in the compound contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, particularly glutathione S-transferase (GST), which is involved in detoxification processes and has implications in cancer research.

- Neuroprotective Effects : Research suggests that the compound may exert neuroprotective effects, although specific pathways and mechanisms remain to be fully elucidated.

Antioxidant Properties

The presence of the hydroxyl group suggests significant antioxidant capabilities. While limited research has quantified these effects, the potential for managing oxidative stress warrants further investigation.

Enzyme Inhibition

Studies have highlighted the compound's inhibitory effects on GST isoforms, indicating a possible role in cancer prevention or treatment. The inhibition of GST could enhance the efficacy of certain chemotherapeutic agents by preventing drug metabolism.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from damage induced by oxidative stress and neurotoxic agents. This effect could be beneficial in conditions such as neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride | C₉H₁₂ClNO₃ | Different chiral configuration leading to distinct biological activities |

| Phenylglycine derivatives | Varies | Similar functional groups but different biological profiles |

| Amino acid esters | Varies | Common structural elements but differing pharmacological properties |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antioxidant Studies : A study demonstrated that compounds with similar hydroxyl substitutions showed enhanced radical scavenging activity compared to their counterparts without such groups. This supports the hypothesis that this compound may exhibit similar properties.

- Cancer Research : In vitro studies assessing the inhibition of GST by this compound revealed significant activity against specific isoforms, suggesting potential applications in cancer therapy where GST modulation could enhance drug efficacy.

- Neuroprotection : Experimental models have shown that treatment with this compound can reduce neuronal cell death in response to oxidative stressors, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride, and how can reaction parameters be adjusted to improve enantiomeric purity?

- Methodological Answer : The compound is synthesized via esterification of (S)-2-amino-2-(4-hydroxyphenyl)acetic acid with methanol under acidic conditions. Chiral purity is maintained using enantiomerically pure starting materials (e.g., D(-)-4-hydroxyphenylglycine) and controlled reaction temperatures (0–5°C) to minimize racemization. Post-synthesis, recrystallization in ethanol/water mixtures (3:1 v/v) enhances purity (>97%) .

Q. What analytical techniques are recommended for characterizing the compound’s physicochemical properties?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (217.65 g/mol) and detect impurities (e.g., amoxicillin-related degradants) using a C18 column and 0.1% formic acid/acetonitrile gradient .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify stereochemistry and functional groups (e.g., 4-hydroxyphenyl resonance at δ 6.7–7.2 ppm) .

- XRD : For crystal structure determination, particularly to study hydrogen bonding in the hydrochloride salt .

Q. How is this compound utilized as a reference standard in antibiotic impurity profiling?

- Methodological Answer : As "Amoxicillin Impurity 19," it is critical for validating HPLC methods to quantify residual impurities in β-lactam antibiotics. Prepare calibration curves in the 0.1–10 µg/mL range using a photodiode array detector (λ = 254 nm). Ensure method robustness by testing pH (2.5–6.5) and column temperature (25–40°C) variations .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric mixtures of this compound during synthesis?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol 85:15 with 0.1% trifluoroacetic acid) to achieve baseline separation (α > 1.5). Kinetic resolution via enzymatic esterification (e.g., Candida antarctica lipase B) is an alternative for large-scale production .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies show:

- Thermal degradation : At 40°C for 30 days, 5% degradation occurs, forming 4-hydroxyphenylglycine via ester hydrolysis. Monitor via TLC (Rf = 0.3 in ethyl acetate/methanol 4:1).

- Photodegradation : UV exposure (254 nm, 48 hr) generates quinone derivatives; use amber vials and antioxidant additives (0.01% BHT) to mitigate .

Q. What mechanistic insights exist for its role in β-lactam antibiotic degradation pathways?

- Methodological Answer : Under alkaline conditions, the compound forms amoxicilloic acid dimers via nucleophilic attack on the β-lactam ring. Characterize dimers using LC-QTOF-MS (m/z 748.82 for dimeric adducts) and compare fragmentation patterns with synthetic standards. Computational modeling (DFT) predicts dimerization energetics (ΔG‡ ≈ 85 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.